Mal-amido-PEG2-TFP ester Mal-amido-PEG2-TFP ester Mal-amido-PEG2-TFP ester is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 1431291-44-9
VCID: VC0534409
InChI: InChI=1S/C20H20F4N2O7/c21-12-11-13(22)19(24)20(18(12)23)33-17(30)4-7-31-9-10-32-8-5-25-14(27)3-6-26-15(28)1-2-16(26)29/h1-2,11H,3-10H2,(H,25,27)
SMILES: C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Molecular Formula: C20H20F4N2O7
Molecular Weight: 476.38

Mal-amido-PEG2-TFP ester

CAS No.: 1431291-44-9

Cat. No.: VC0534409

Molecular Formula: C20H20F4N2O7

Molecular Weight: 476.38

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mal-amido-PEG2-TFP ester - 1431291-44-9

Specification

CAS No. 1431291-44-9
Molecular Formula C20H20F4N2O7
Molecular Weight 476.38
IUPAC Name (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C20H20F4N2O7/c21-12-11-13(22)19(24)20(18(12)23)33-17(30)4-7-31-9-10-32-8-5-25-14(27)3-6-26-15(28)1-2-16(26)29/h1-2,11H,3-10H2,(H,25,27)
Standard InChI Key HHXSYLTYQVHXMA-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Appearance Solid powder

Introduction

Chemical Identity and Fundamental Properties

Mal-amido-PEG2-TFP ester is a PEG-based linker featuring two distinct reactive functional groups: a maleimide group and a tetrafluorophenyl (TFP) ester group. The compound is characterized by the following chemical identifiers:

ParameterValue
CAS Number1431291-44-9
Molecular FormulaC₂₀H₂₀F₄N₂O₇
Molecular Weight476.38 Da
IUPAC Name(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate
SMILES NotationO=C(OC1=C(F)C(F)=CC(F)=C1F)CCOCCOCCNC(CCN2C(C=CC2=O)=O)=O
InChIKeyHHXSYLTYQVHXMA-UHFFFAOYSA-N

The compound's structure incorporates a hydrophilic PEG2 spacer chain that confers improved water solubility in aqueous media, an important characteristic for biological applications . This PEG linker connects the two reactive end groups: the maleimide group and the TFP ester, each with distinctive reactivity profiles that enable site-specific conjugation chemistry.

Structural Features and Reactivity Profile

Functional Group Characteristics

Mal-amido-PEG2-TFP ester contains two strategic reactive centers that define its utility in bioconjugation applications:

  • Maleimide Group: This functional group exhibits high specificity for thiol (-SH) groups, making it ideal for selective reactions with cysteine residues in proteins. The maleimide moiety reacts with thiols through a Michael addition to form stable thioether bonds .

  • Tetrafluorophenyl (TFP) Ester: This activated ester group reacts efficiently with primary amines to form stable amide bonds. Compared to traditional NHS esters, TFP esters demonstrate enhanced hydrolytic stability while maintaining excellent reactivity toward amine-containing molecules .

Reaction Conditions and Specificity

The dual reactivity of Mal-amido-PEG2-TFP ester is governed by specific pH-dependent conditions:

Functional GroupOptimal Reaction ConditionsTarget GroupsReaction Product
MaleimidepH 6.5-7.5Thiols (cysteine residues)Thioether bond
TFP EsterpH 7.5-8.0Primary amines (lysine residues, N-terminus)Amide bond

The maleimide group's reaction with thiols occurs most efficiently under slightly acidic to neutral conditions (pH 6.5-7.5), which helps minimize competing hydrolysis reactions . The TFP ester demonstrates optimal reactivity with primary amines at slightly alkaline conditions while exhibiting superior hydrolytic stability compared to NHS esters in aqueous environments.

Applications in Proteolysis Targeting Chimeras (PROTAC) Technology

Role in PROTAC Development

One of the most significant applications of Mal-amido-PEG2-TFP ester is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging technology in drug discovery and development . PROTACs are heterobifunctional molecules designed to selectively degrade target proteins rather than merely inhibit their function.

The fundamental PROTAC structure consists of three key components:

  • A ligand that binds to the target protein of interest

  • A linker that connects the two ligands (where Mal-amido-PEG2-TFP ester serves as an ideal candidate)

  • A ligand that recruits an E3 ubiquitin ligase

Mal-amido-PEG2-TFP ester functions as a critical linker component in PROTAC synthesis due to its:

  • Ability to connect protein-binding ligands with E3 ligase-recruiting moieties

  • PEG spacer that provides appropriate distance and flexibility between the two ligands

  • Dual reactive groups that enable selective conjugation chemistry

Mechanism of Action in PROTAC Technology

When used in PROTAC development, Mal-amido-PEG2-TFP ester helps create molecules that exploit the intracellular ubiquitin-proteasome system to achieve selective protein degradation. The mechanism follows these steps:

  • The PROTAC binds simultaneously to both the target protein and an E3 ubiquitin ligase

  • This proximity induces polyubiquitination of the target protein

  • The ubiquitinated protein is recognized by the 26S proteasome

  • The proteasome degrades the target protein

This approach offers advantages over traditional inhibitors, including:

  • Catalytic mode of action (one PROTAC molecule can trigger degradation of multiple target protein molecules)

  • Ability to target "undruggable" proteins that lack active sites

  • Potential to address resistance mechanisms in cancer therapy

Bioconjugation Applications

Protein Modification Strategies

Mal-amido-PEG2-TFP ester serves as a versatile tool for protein bioconjugation, particularly for the site-specific attachment of various molecules to proteins:

  • Site-Specific PEGylation: The maleimide group enables selective targeting of cysteine residues in proteins, allowing for precise control over the conjugation site. This results in homogeneous protein conjugates with improved pharmacokinetic properties, reduced immunogenicity, and enhanced stability .

  • Crosslinking Applications: The dual reactive nature allows for the creation of protein-protein conjugates, protein-peptide hybrids, or protein-small molecule assemblies with defined stoichiometry and orientation .

  • Antibody-Drug Conjugate (ADC) Development: The compound can be used to attach cytotoxic payloads to antibodies in a site-specific manner, generating ADCs with improved homogeneity and therapeutic index .

Advantages in Bioconjugation

The unique properties of Mal-amido-PEG2-TFP ester offer several advantages in bioconjugation applications:

FeatureBenefit
Maleimide specificity for thiolsSite-specific conjugation to cysteine residues
TFP ester stabilityReduced hydrolysis compared to NHS esters
PEG spacerImproved water solubility and reduced immunogenicity
Dual reactive groupsSequential or orthogonal conjugation strategies

These properties make the compound particularly valuable for creating well-defined bioconjugates with preserved biological activity .

ParameterRecommendation
Storage Temperature-20°C
Shipping ConditionsRoom temperature
Stock Solution Storage-80°C (use within 6 months); -20°C (use within 1 month)
SolubilityCompatible with organic solvents and aqueous buffers

The compound's stability is influenced by both temperature and pH. The maleimide group is susceptible to hydrolysis at alkaline pH, while the TFP ester can undergo hydrolysis in aqueous environments, though at a slower rate than NHS esters .

Preparation of Working Solutions

For research applications, proper preparation of stock solutions is crucial:

ConcentrationAmount of Compound
1 mM2.0992 mL per 1 mg
5 mM0.4198 mL per 1 mg
10 mM0.2099 mL per 1 mg

To maximize stability, it is recommended to prepare stock solutions in anhydrous DMSO or DMF and store aliquots to avoid repeated freeze-thaw cycles . For reactions in aqueous environments, the pH should be carefully controlled to optimize the reactivity of the desired functional group while minimizing competing hydrolysis reactions.

SupplierCatalog NumberPackaging Options
BroadPharmBP-227395 g
GlpBioGC61022Various sizes
VulcanchemVC0534409Research grade
INNEX ScientificNX72484250 mg
FUJIFILM WakoNot specifiedResearch grade
AxisPharmNot specifiedResearch grade

Most suppliers provide the compound with purity >98%, making it suitable for research applications in bioconjugation and PROTAC development .

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